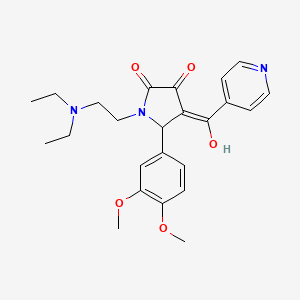

4-(3-Chloro-benzylamino)-butyric acid methyl ester hydrochloride

Descripción general

Descripción

The compound is a derivative of 4-Chlorobenzylamine , which is an organic compound with the formula ClC6H4CH2NH2 . It’s likely that the compound you’re asking about has similar properties, but with additional functional groups attached.

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the 4-Chlorobenzylamine component) and an amine group. The exact structure would depend on the positions and orientations of these groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions involving their amine groups or aromatic rings .Physical And Chemical Properties Analysis

Based on the properties of similar compounds, we can infer that this compound might be a colorless liquid with a specific refractive index, boiling point, and density .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Labeled Compounds : Havránek et al. (1970) discussed the synthesis of labeled compounds, including L-glutamine and L-glutamic acid, through reactions involving similar esters (Havránek, Kopecká‐Schadtová, & Vereš, 1970).

Industrial Synthesis : Qiu Zhi-qiang (2007) described the industrial synthesis of pharmaceutical intermediates that are structurally similar to the compound , showcasing its relevance in pharmaceutical manufacturing (Qiu Zhi-qiang, 2007).

Biological and Pharmaceutical Research

Breast Cancer Treatment : A study by Miles et al. (1958) mentioned the anti-tumor properties of related 4-oxo-butenoic acid derivatives against breast carcinoma (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).

Amino Acid Derivatives : Egbertson, Homnick, and Hartman (1993) discussed the selective protection of amino acids, which is crucial in synthesizing complex molecules for pharmaceutical applications (Egbertson, Homnick, & Hartman, 1993).

Environmental Analysis

- Analysis of Herbicides : Catalina et al. (2000) developed a method for analyzing chlorophenoxy acid herbicides in water, where esterification is a key step. This reflects the environmental applications of such compounds (Catalina, Dallüge, Vreuls, & Brinkman, 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNDLBCUJMJINE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)